

Benzotrichloride (CAS No. 98-07-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Benzotrichloride

Cat. No.: B165768

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of **Benzotrichloride** (CAS No. 98-07-7), a pivotal chemical intermediate. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Benzotrichloride is a colorless to yellowish, fuming oily liquid with a penetrating odor.^{[1][2]} It is denser than water and its vapors are heavier than air.^[1] The compound is unstable in the presence of moisture, hydrolyzing to form benzoic and hydrochloric acids.^[1] It is soluble in organic solvents like alcohol, ether, and benzene, but insoluble in water.^[2]

Table 1: Physicochemical Properties of **Benzotrichloride**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ Cl ₃	[1]
Molecular Weight	195.48 g/mol	[1]
Appearance	Clear, colorless to yellowish liquid	[1][2]
Odor	Penetrating	[1]
Density	1.3756 g/cm ³ at 20 °C	[1]
Melting Point	-5.0 °C (23 °F)	[1]
Boiling Point	220.8 °C (429.4 °F) at 760 mmHg	[1]
Vapor Pressure	1-10 mmHg at 46-87.6 °C	[3]
Vapor Density	6.77 (Air = 1)	[3]
Water Solubility	Insoluble (reacts)	[1]
Flash Point	127 °C (260 °F) (closed cup)	[1]
Autoignition Temperature	211 °C (412 °F)	[1]

Reactivity and Synthesis

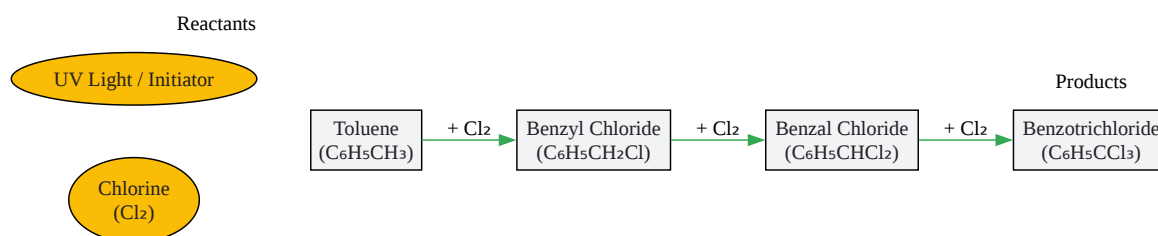
Benzotrichloride is a reactive compound primarily used as an intermediate in the synthesis of other chemicals, including benzoyl chloride, benzotrifluoride, and various dyes.[2][4] Its reactivity stems from the trichloromethyl group, which is susceptible to nucleophilic attack.

Synthesis of Benzotrichloride

The industrial production of **benzotrichloride** is primarily achieved through the free-radical chlorination of toluene.[4][5] This process involves the reaction of toluene with chlorine gas, typically initiated by UV light or a radical initiator like dibenzoyl peroxide. The reaction proceeds in a stepwise manner, with the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms.

Experimental Protocol: Laboratory Synthesis of **Benzotrichloride**[6]

A three-necked flask equipped with a thermometer, a chlorine inlet tube, and a reflux condenser is charged with 50 g of toluene and 2 g of phosphorus trichloride or pentachloride as a catalyst. The mixture is heated to reflux, and a steady stream of chlorine gas is introduced. The reaction is monitored by the increase in boiling point and weight. The chlorination is considered complete when the boiling point of the reaction mixture reaches approximately 215°C. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 97-98°C/12 mmHg.



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Figure 1: Synthesis of **Benzotrichloride** via Free-Radical Chlorination of Toluene.

Toxicological Profile

Benzotrichloride is classified as a toxic and probably carcinogenic substance to humans.[7]

Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[7]

Table 2: Acute Toxicity of **Benzotrichloride**

Species	Route	Toxicity Value	Reference(s)
Rat	Oral	LD ₅₀ : 6000 mg/kg	
Mouse	Oral	LD ₅₀ : 702 mg/kg	
Rabbit	Dermal	LD ₅₀ : 4000 mg/kg	
Rat	Inhalation	LC ₅₀ : 19 ppm (2 hours)	
Rat (female)	Inhalation	LC ₅₀ : 995 mg/m ³ (3 hours)	[5]
Rat (male)	Inhalation	LC ₅₀ : 1147 mg/m ³ (3 hours)	[5]

Experimental Protocols for Toxicity Testing

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed for assessing the toxicity of chemicals like **benzotrichloride**.

- Acute Oral Toxicity (OECD 401/420/423/425): The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats).[8][9][10][11][12][13] Observations of effects and mortality are made over a set period.
- Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of experimental animals (e.g., rats or rabbits) and held in contact with a porous gauze dressing for 24 hours.[7][14][15][16][17]
- Acute Inhalation Toxicity (OECD 403): Animals are exposed to the test substance in a chamber for a defined period (e.g., 4 hours), and toxic effects are observed.[18][19][20][21]

Carcinogenicity and Mutagenicity

Benzotrichloride is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[22][23] It has been shown to cause tumors at

various sites in mice through different routes of administration, including oral, dermal, and inhalation.[22]

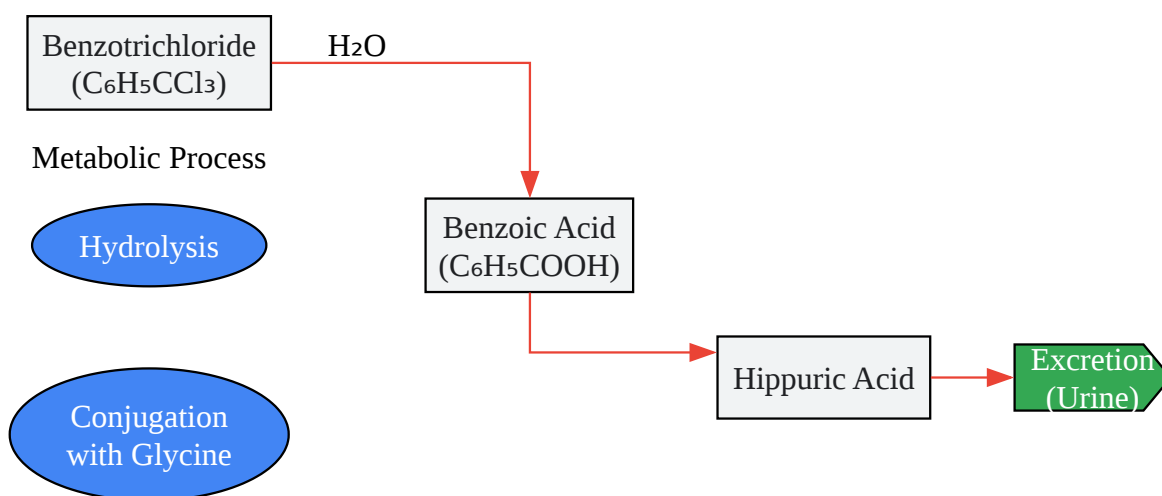
The mutagenic potential of **benzotrichloride** has been evaluated using the Ames test, a bacterial reverse mutation assay.

Experimental Protocol: Ames Test (OECD 471)[24][25][26][27][28]

This test utilizes strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). Mutagenicity is indicated by a dose-dependent increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.

Metabolic Pathway

In the body, **benzotrichloride** is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.



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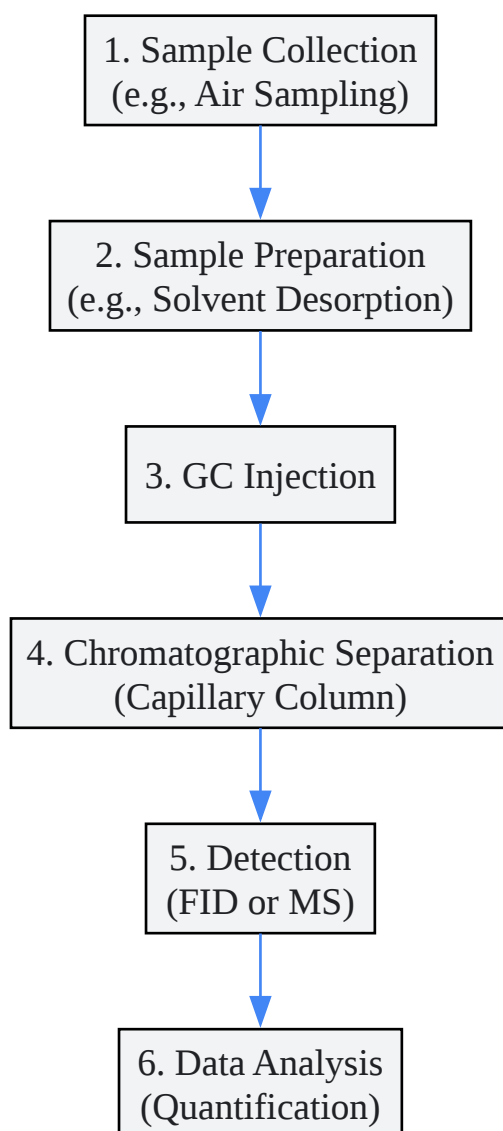
Figure 2: Metabolic Pathway of Benzotrichloride.

Analytical Methods

The determination of **benzotrichloride** in workplace air and other samples is typically performed using gas chromatography (GC).

Experimental Protocol: Gas Chromatography Analysis[1][29][30][31][32]

A common method involves drawing a known volume of air through a sorbent tube to trap the **benzotrichloride**. The analyte is then desorbed with a suitable solvent (e.g., carbon disulfide) and analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. For a more detailed protocol, a sample is dissolved in a solvent, and the GC is set with specific parameters, including an Agilent DB-5 capillary column, with a column box temperature of 150-240°C, an inlet temperature of 280°C, and a detector temperature of 300°C. The carrier gas flow rate is 1 mL/min, with an air flow of 300 mL/min and a hydrogen flow of 30 mL/min, and a split ratio of 100:1. An automatic sampler is used for injection, and the chromatogram is recorded. The content of **benzotrichloride** is calculated using an area normalization method.[29]



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Figure 3: General Workflow for the Gas Chromatographic Analysis of **Benzotrichloride**.

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